N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4S/c1-3-17-7-5-8-18(4-2)21(17)25-23(28)27-16-15-26-14-6-9-20(26)22(27)19-10-12-24-13-11-19/h5-14,22H,3-4,15-16H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDPKTKIDYCHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N2CCN3C=CC=C3C2C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dihydropyrrolo[1,2-a]pyrazine core, which is known for its potential therapeutic applications. The synthesis typically involves multi-component reactions that yield high purity and yield. The synthetic pathway may include:
- Starting Materials : Pyridine derivatives and diethylphenyl precursors.
- Reagents : Common reagents include ammonium acetate and various solvents like ethanol.
- Conditions : Reactions are often conducted under controlled temperatures (e.g., 80 °C) for specified durations (e.g., 2 hours).
Biological Activities
The biological activities of this compound encompass a range of pharmacological effects:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the pyrazine scaffold have shown promising antiproliferative effects against various cancer cell lines including breast and lung cancer cells. The mechanism may involve the inhibition of critical pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound has shown activity against various bacterial strains. Compounds with similar structures have been tested against pathogens like E. coli and S. aureus, indicating potential use as antimicrobial agents.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variability : Changes in the diethyl or pyridine substituents can enhance or diminish biological efficacy.
- Ring Modifications : Alterations in the dihydropyrrolo structure may impact binding affinity to biological targets.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds that feature a complex structure combining pyrrole, pyrazine, and carbonothioamide functionalities. The unique arrangement of these moieties contributes to its biological activity.
Antimicrobial Properties
Research has demonstrated that compounds similar to N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exhibit significant antimicrobial effects. For instance, derivatives have been evaluated for their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth through mechanisms that disrupt cellular processes .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related compounds have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrrole and pyrazine rings is believed to enhance interaction with biological targets involved in cancer proliferation .
Anti-inflammatory Effects
Compounds with similar structural characteristics have been reported to possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, potentially making them candidates for treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods including multi-component reactions and cyclization techniques. Recent advancements have focused on one-pot synthesis strategies that enhance yield and reduce reaction times. These methods often involve the use of catalytic systems that facilitate the formation of the complex molecular framework efficiently .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Core Saturation and Flexibility :
- The 3,4-dihydropyrrolo[1,2-a]pyrazine core in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated analogs like imidazo[1,2-a]pyridines . This may enhance conformational adaptability for target binding.
- In contrast, the tetrahydroimidazo[1,2-a]pyridine derivative features full saturation, likely stabilizing the ring system but limiting π-π stacking interactions.
Functional Group Contributions: The carbothioamide group in the target compound distinguishes it from carboxamide-containing analogs (e.g., ). Electron-withdrawing groups (e.g., nitro, cyano in ) and fluorinated substituents (e.g., trifluoromethyl in ) are common in medicinal chemistry to modulate electronic properties and metabolic stability.
Biological Relevance :
- While the target compound lacks explicit pharmacological data in the provided evidence, structurally related pyrrolo-pyrazines and imidazo-pyridines are frequently investigated as kinase inhibitors or antimicrobial agents .
- The morpholine-ethoxy group in the pyrrolo[1,2-b]pyridazine derivative suggests targeting solubility and blood-brain barrier penetration, common in central nervous system (CNS) drug design.
Q & A
Q. What are the key synthetic strategies for preparing N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Core formation : Cyclization of pyrrolo-pyrazine precursors using palladium-catalyzed intramolecular reactions .
- Substituent introduction : The diethylphenyl and pyridinyl groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions (e.g., temperature, solvent polarity) .
- Carbothioamide functionalization : Thiourea derivatives are formed by reacting amine intermediates with carbon disulfide or thioacylating agents .
- Purification : Column chromatography or recrystallization ensures high purity, critical for reproducible biological assays .
Q. How can spectroscopic data (NMR, IR, HRMS) resolve ambiguities in the compound’s structural characterization?
- Methodological Answer :
- 1H/13C NMR : Distinct peaks for the diethylphenyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.2 ppm for CH2) and pyridine protons (δ ~7.5–8.5 ppm) confirm substituent positions .
- IR : Absorbances at ~1250 cm⁻¹ (C=S stretch) and ~1650 cm⁻¹ (amide C=O) validate the carbothioamide group .
- HRMS : Exact mass matching (e.g., m/z ± 0.001 Da) ensures molecular formula accuracy .
- Contradiction resolution : Overlapping signals (e.g., dihydropyrrolo-pyrazine protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. What experimental design principles optimize the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution of the diethylphenyl or pyridine moieties can enhance target binding. For example, electron-withdrawing groups on the phenyl ring improve metabolic stability .
- Pharmacokinetic profiling : Assess solubility (via HPLC logP measurements) and metabolic stability (microsomal assays) to prioritize derivatives .
- Selectivity screens : Use kinase or receptor panels to identify off-target interactions early in development .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking studies : Tools like AutoDock Vina model binding poses with the pyrrolo-pyrazine core acting as a hinge region in kinase targets .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability and conformational changes .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity data to guide synthetic prioritization .
Q. What strategies address contradictory data in biological assays (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP inhibition) .
- Meta-analysis : Compare data across studies with similar conditions (e.g., pH, temperature) to identify trends or outliers .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during large-scale synthesis?
- Methodological Answer :
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict moisture control .
- Heuristic algorithms : Bayesian optimization identifies optimal temperature/pH combinations for maximum yield with minimal experiments .
Q. What techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
